molecular formula C11H13BrO2S B8489840 3-(4-Bromophenylmethylsulfanyl)-propanoic acid methyl ester

3-(4-Bromophenylmethylsulfanyl)-propanoic acid methyl ester

Cat. No.: B8489840
M. Wt: 289.19 g/mol
InChI Key: SJCDLYKUQGHLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromophenylmethylsulfanyl)-propanoic acid methyl ester is a useful research compound. Its molecular formula is C11H13BrO2S and its molecular weight is 289.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13BrO2S

Molecular Weight

289.19 g/mol

IUPAC Name

methyl 3-[(4-bromophenyl)methylsulfanyl]propanoate

InChI

InChI=1S/C11H13BrO2S/c1-14-11(13)6-7-15-8-9-2-4-10(12)5-3-9/h2-5H,6-8H2,1H3

InChI Key

SJCDLYKUQGHLDV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSCC1=CC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-thiolpropanoic acid methyl ester (1.2 g, 10 mmol) and 4-bromobenzyl-bromide (2.5 g, 10 mmol) in DMF (20 mL) was cooled to 0° C. and treated with Cs2CO3 (3.9 g, 12 mmol). After stirred for 2 h, the reaction was quenched with 5% HCl (25 mL) and diluted with ethyl acetate (50 mL). After seperation, the aqueous layer extracted with ethyl acetate (3×15 mL). The combined organic layers were washed with sat. aq NaCl, dried over MgSO4 and concentrated. Purification by flash column chromatography (2-5% ethyl acetate in heptane) provided 3-(4-bromophenylmethylsulfanyl)-propanoic acid methyl ester (2.5 g, 87%) as white solid. 1H NMR (CDCl3), 7.43 (d, J=8 Hz, 2H), 7.20 (d, J=8 Hz, 2H), 3.68 (s, 5H), 2.67 (m, 2H), 2.56 (t, J=6 Hz, 2H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
3.9 g
Type
reactant
Reaction Step Two

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